molecular formula C24H37NO9 B145200 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin CAS No. 133632-84-5

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin

Cat. No. B145200
M. Wt: 483.6 g/mol
InChI Key: ZLVWTKXBTHHSEM-ZPBIRCJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin, also known as PPAF, is a derivative of forskolin, a natural compound found in the roots of the Indian coleus plant. PPAF has gained attention in the scientific community for its potential applications in various research fields, including cancer, cardiovascular disease, and neuroscience.

Mechanism Of Action

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin exerts its effects through the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which regulates various cellular processes, including gene expression, metabolism, and ion channel activity. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin also activates the exchange protein directly activated by cAMP (EPAC), which regulates cellular signaling pathways involved in cell growth and differentiation.

Biochemical And Physiological Effects

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cardiac function, and the enhancement of memory and learning. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin also regulates the expression of various genes involved in cellular processes, such as metabolism and ion channel activity.

Advantages And Limitations For Lab Experiments

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has several advantages for lab experiments, including its high purity and stability. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin can also be easily synthesized in large quantities, making it ideal for in vitro and in vivo studies. However, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

For 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin research include the development of 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin analogs and the study of 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin in various research fields.

Synthesis Methods

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin can be synthesized through a multi-step process, starting with forskolin. The first step involves the removal of the acetyl group from forskolin, followed by the addition of a propionyl group and a hydroxylamine group. The final product is 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin, which can be purified through column chromatography.

Scientific Research Applications

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been studied for its potential applications in various research fields. In cancer research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular disease research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to improve cardiac function and reduce inflammation. In neuroscience research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to enhance memory and learning.

properties

CAS RN

133632-84-5

Product Name

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin

Molecular Formula

C24H37NO9

Molecular Weight

483.6 g/mol

IUPAC Name

[[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]oxycarbonylamino] propanoate

InChI

InChI=1S/C24H37NO9/c1-8-15(28)33-25-19(30)32-18-16(29)17-20(3,4)11-10-13(26)22(17,6)24(31)14(27)12-21(5,9-2)34-23(18,24)7/h9,13,16-18,26,29,31H,2,8,10-12H2,1,3-7H3,(H,25,30)/t13-,16-,17-,18-,21+,22-,23+,24-/m1/s1

InChI Key

ZLVWTKXBTHHSEM-ZPBIRCJDSA-N

Isomeric SMILES

CCC(=O)ONC(=O)O[C@@H]1[C@@H]([C@H]2[C@@]([C@@H](CCC2(C)C)O)([C@]3([C@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O

SMILES

CCC(=O)ONC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

Canonical SMILES

CCC(=O)ONC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

synonyms

7-desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin
P87 7692
P87-7692

Origin of Product

United States

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